molecular formula C5H5ClN2O2 B180360 3(2H)-Pyridazinone, 6-chloro-5-methoxy- CAS No. 114333-03-8

3(2H)-Pyridazinone, 6-chloro-5-methoxy-

Cat. No. B180360
M. Wt: 160.56 g/mol
InChI Key: FYTFUYWXLRXRAZ-UHFFFAOYSA-N
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Description

The compound “3-amino-6-chloro-5-methoxy-pyridine-2-carboxylic acid” is a structurally similar compound to the one you mentioned .


Synthesis Analysis

The total synthesis of a related compound, “Sch 53825”, was achieved in 12 steps from 5-hydroxy-1-tetralone in 16% overall yield through N-benzyl cinchoninium chloride-catalyzed asymmetric epoxidation and a Mitsunobu reaction as the key steps .


Molecular Structure Analysis

The molecular structure of “3-amino-6-chloro-5-methoxy-pyridine-2-carboxylic acid” is represented by the InChI code 1S/C7H7ClN2O3/c1-13-4-2-3 (9)5 (7 (11)12)10-6 (4)8/h2H,9H2,1H3, (H,11,12) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple steps. For instance, the synthesis of “Sch 53825” involved N-benzyl cinchoninium chloride-catalyzed asymmetric epoxidation and a Mitsunobu reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, “2-Chloro-3-methoxypyridine” has a melting point of 90-92°C, and it is insoluble in water .

Scientific Research Applications

Synthesis Approaches

  • A study detailed a large-scale synthesis method for 3-chloro-5-methoxypyridazine, a compound closely related to 6-chloro-5-methoxy-3(2H)-pyridazinone. This synthesis involved protecting the pyridazinone nitrogen and selectively displacing the 5-chloro position with methoxide, followed by other steps to yield the target compound in good yield, marking an advancement in synthesis methods over previous approaches (R. Bryant, F.-A. Kunng, & M. S. South, 1995).
  • Another study described the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, detailing the process of obtaining various pyridazinone compounds through different chemical reactions. This study adds to the body of knowledge on the chemical behavior and potential applications of pyridazinone derivatives (M. H. Soliman & S. El-Sakka, 2011).

Chemical Behavior and Reactions

  • Research focusing on the reaction of 4-chloro-5-methoxy-3(2H)-pyridazinone with trifluoroethylation agents revealed interesting chemical behavior, such as methyl group migration during the reaction. This study provides valuable insights into the chemical properties and reactivity of the compound (Qin Li et al., 2009).

Biological Applications and Research

Juvenile Hormone-Like Activity

  • A significant study found that certain 3(2H)-pyridazinone derivatives exhibited juvenile hormone-like activity. These compounds showed potential as agents in controlling insect populations in agricultural settings. The research highlighted the importance of the substituent at the 2-position on the pyridazinone ring in determining the biological activity of these compounds (T. Miyake & Tomoyuki Oguia, 1992).

Biodegradation Research

  • Another study focused on the bacterial degradation of a pyridazinone derivative, providing insights into its environmental fate and potential impact. The research identified metabolites in the culture medium of bacteria utilizing this compound, contributing to our understanding of its biodegradation pathway (E. de Frenne, J. Eberspächer, & F. Lingens, 1973).

Safety And Hazards

The safety and hazards associated with these compounds can also vary. For instance, “2-Chloro-3-methoxypyridine” is classified as harmful if swallowed and can cause skin irritation .

Future Directions

The future directions for these types of compounds are promising. For example, “MEAI” is being studied for its potential as an alcohol replacement drug .

properties

IUPAC Name

3-chloro-4-methoxy-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-10-3-2-4(9)7-8-5(3)6/h2H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTFUYWXLRXRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356229
Record name 3(2H)-Pyridazinone, 6-chloro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3(2H)-Pyridazinone, 6-chloro-5-methoxy-

CAS RN

114333-03-8
Record name 3(2H)-Pyridazinone, 6-chloro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-methoxy-2,3-dihydropyridazin-3-one
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